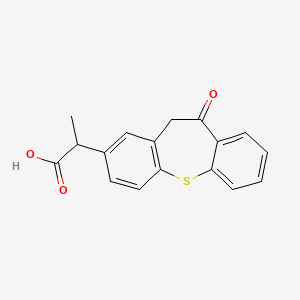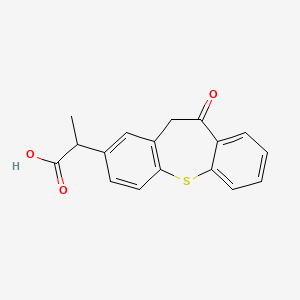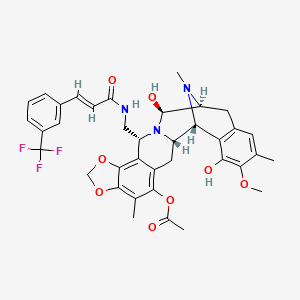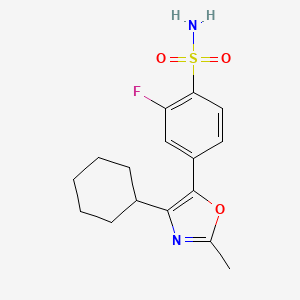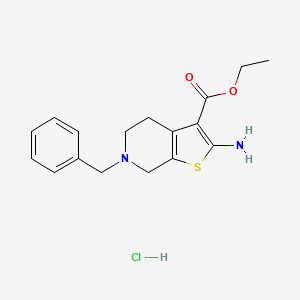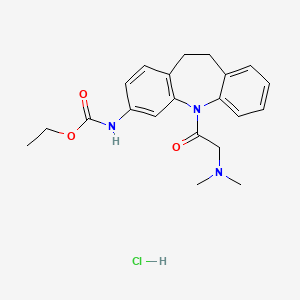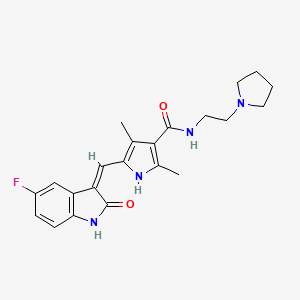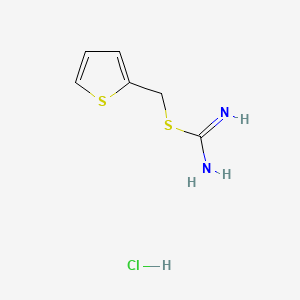
TPT-172 HCl (R33)
Vue d'ensemble
Description
TPT-172, également connu sous le nom de chlorhydrate de carbamimidothioate de thiophène-2-ylméthyle, est un dérivé de la thiourée du thiophène. Ce composé a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer. TPT-172 fonctionne comme un chaperon pharmacologique, stabilisant des complexes protéiques spécifiques dans les cellules.
Mécanisme D'action
Biochemical Pathways
TPT-172 HCl (R33) affects the endosomal trafficking pathway . It has been found to interact with retromer, a protein complex that is a ‘master conductor’ of endosomal trafficking . By stabilizing the retromer, TPT-172 HCl (R33) enhances retromer’s trafficking function, increasing the flow of APP and the retromer receptor Sorl1 out of the endosome, and reducing amyloid production .
Result of Action
TPT-172 HCl (R33) has been shown to be effective at reducing Aβ and pTau levels in hiPSC-derived neurons from AD patients and controls . This suggests that the compound’s action results in a decrease in the levels of these proteins, which are associated with Alzheimer’s disease .
Action Environment
The action of TPT-172 HCl (R33) can be influenced by environmental factors. For example, the storage condition is described as dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and light exposure .
Analyse Biochimique
Biochemical Properties
TPT-172 HCl (R33) plays a significant role in biochemical reactions, particularly in the stabilization of retromer complexes. Retromer complexes are crucial for endosomal trafficking, and TPT-172 HCl (R33) has been shown to enhance their function . The compound interacts with enzymes, proteins, and other biomolecules such as amyloid precursor protein (APP) and tau protein. These interactions help reduce amyloid-beta (Aβ) and phosphorylated tau (pTau) levels, which are associated with Alzheimer’s disease .
Cellular Effects
TPT-172 HCl (R33) has notable effects on various types of cells and cellular processes. In neurons derived from human induced pluripotent stem cells (hiPSCs), TPT-172 HCl (R33) has been shown to reduce Aβ and pTau levels . This reduction is significant as it helps mitigate the pathological indicators of Alzheimer’s disease. Additionally, TPT-172 HCl (R33) influences cell signaling pathways, gene expression, and cellular metabolism by stabilizing retromer complexes and enhancing their function .
Molecular Mechanism
The molecular mechanism of TPT-172 HCl (R33) involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. TPT-172 HCl (R33) binds to retromer complexes, stabilizing them and enhancing their function . This stabilization helps reduce the levels of Aβ and pTau by promoting the proper trafficking of APP and preventing its amyloidogenic processing . Additionally, TPT-172 HCl (R33) influences gene expression by modulating the activity of enzymes involved in the phosphorylation of tau protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TPT-172 HCl (R33) have been observed to change over time. The compound has shown stability under various storage conditions, including -20°C for up to two years in powder form and -80°C for up to six months in DMSO . Long-term studies have demonstrated that TPT-172 HCl (R33) can maintain its efficacy in reducing Aβ and pTau levels over extended periods
Dosage Effects in Animal Models
The effects of TPT-172 HCl (R33) vary with different dosages in animal models. In a study involving transgenic mice, TPT-172 HCl (R33) was administered in drinking water at a specific dosage, resulting in reduced Aβ deposition, tau hyperphosphorylation, and memory deficits . Higher dosages of TPT-172 HCl (R33) have been associated with increased efficacy in reducing pathological indicators, but potential toxic or adverse effects at high doses need to be carefully monitored .
Metabolic Pathways
TPT-172 HCl (R33) is involved in metabolic pathways related to endosomal trafficking and amyloidogenic processing. The compound interacts with enzymes such as BACE1, which is involved in the cleavage of APP . By stabilizing retromer complexes, TPT-172 HCl (R33) helps reduce the exposure of APP to amyloidogenic processing, thereby decreasing the production of Aβ
Transport and Distribution
Within cells and tissues, TPT-172 HCl (R33) is transported and distributed through interactions with transporters and binding proteins. The compound’s stabilization of retromer complexes plays a crucial role in its localization and accumulation within cells . This stabilization helps ensure the proper trafficking of APP and other biomolecules, thereby reducing the levels of Aβ and pTau .
Subcellular Localization
TPT-172 HCl (R33) exhibits specific subcellular localization, primarily within endosomes. The compound’s stabilization of retromer complexes directs it to these compartments, where it exerts its effects on APP trafficking and amyloidogenic processing
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de TPT-172 implique la réaction du thiophène-2-carboxaldéhyde avec la thiourée dans des conditions spécifiques. La réaction se produit généralement en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation du produit souhaité. Le composé résultant est ensuite purifié par recristallisation ou par techniques chromatographiques afin d'obtenir TPT-172 sous sa forme pure.
Méthodes de production industrielle
La production industrielle de TPT-172 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
TPT-172 subit diverses réactions chimiques, notamment :
Oxydation : TPT-172 peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir TPT-172 en ses dérivés thiols correspondants.
Substitution : TPT-172 peut participer à des réactions de substitution, où les groupes fonctionnels sur le cycle thiophène sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiols.
Substitution : Dérivés halogénés du thiophène et autres produits substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme réactif en synthèse organique et comme agent stabilisateur pour certaines réactions chimiques.
Biologie : Etudié pour son rôle dans la stabilisation des complexes protéiques et la prévention de l'agrégation des protéines.
Médecine : Exploré comme agent thérapeutique pour les maladies neurodégénératives, en particulier la maladie d'Alzheimer. .
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme composant dans certains procédés industriels.
Mécanisme d'action
TPT-172 exerce ses effets en stabilisant le complexe rétro-transporteur, un groupe de protéines responsables du tri et du transport des charges protéiques hors des endosomes. En se liant au trimère VPS35-VPS26-VPS29 dans le cœur de reconnaissance de la charge du complexe rétro-transporteur, TPT-172 empêche la dégradation de ces protéines, améliorant ainsi leur fonction. Cette stabilisation contribue à réduire la formation d'agrégats protéiques toxiques, tels que les bêta-amyloïdes et la protéine tau, qui sont impliqués dans les maladies neurodégénératives .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for certain chemical reactions.
Biology: Investigated for its role in stabilizing protein complexes and preventing protein aggregation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease. .
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes.
Comparaison Avec Des Composés Similaires
Composés similaires
TPT-260 : Un autre dérivé de la thiourée du thiophène présentant des effets stabilisateurs similaires sur le complexe rétro-transporteur.
R33 : Un composé étroitement lié à TPT-172, également connu pour son rôle dans la stabilisation des complexes protéiques et la réduction de la pathologie neurodégénérative.
Unicité
TPT-172 est unique en termes d'affinité de liaison spécifique et d'effet de stabilisation sur le complexe rétro-transporteur. Comparé à d'autres composés similaires, TPT-172 a montré une efficacité plus élevée dans la réduction des niveaux de bêta-amyloïdes et de protéine tau, l'amélioration de la mémoire et l'amélioration de l'intégrité synaptique dans des études précliniques .
Propriétés
IUPAC Name |
thiophen-2-ylmethyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYZVDOORWWFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532454 | |
| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-42-2 | |
| Record name | Carbamimidothioic acid, 2-thienylmethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32415-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 33067 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032415422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33067 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



